CYP3A4 Inhibition Liability Reduction: 4-Methyl Pyridine vs. Des-Methyl Analogs
In the cyclohexyl pyridine series, the introduction of a 4-methyl substituent on the pyridine core was a key design element to mitigate CYP3A4 inhibition. The patent demonstration shows that final compounds synthesized from 4-methyl-pyridine intermediates exhibit substantially lower CYP3A4 activity compared to aprepitant (a known CYP3A4 inhibitor) [1]. While direct IC50 values for the brominated intermediate are not reported, the patent explicitly quantifies that representative final compounds achieve CYP3A4 inhibition levels < 50% at 10 µM, translating to >10-fold reduction compared to aprepitant's IC50 of ~1 µM in the same assay [1]. Failure to incorporate the 4-methyl group during synthesis eliminates this critical selectivity advantage.
| Evidence Dimension | CYP3A4 inhibition at 10 µM (% of control) |
|---|---|
| Target Compound Data | Derived final NK1 antagonist (from 4-methyl intermediate) shows < 50% inhibition at 10 µM |
| Comparator Or Baseline | Aprepitant (des-methyl pyridine scaffold): IC50 ~ 1 µM, > 90% inhibition at 10 µM |
| Quantified Difference | > 10-fold reduction in CYP3A4 inhibition for the 4-methyl-containing series |
| Conditions | Human CYP3A4 fluorogenic assay; compounds tested at 10 µM; patent example data from US 9,708,266 B2. |
Why This Matters
For medicinal chemists designing NK1 antagonists with reduced drug–drug interaction potential, procuring the 4-methyl intermediate is mandatory to achieve the published selectivity window; regioisomeric intermediates lacking this methyl group forfeit the demonstrated >10-fold CYP3A4 selectivity improvement.
- [1] Shimizu, K.; Ohno, K.; Miyagi, T.; Ueno, Y.; Suzuki, H. Cyclohexyl Pyridine Derivative. US Patent 9,708,266 B2, July 18, 2017. View Source
